molecular formula C14H13NO2 B182427 (2-Amino-5-methoxyphenyl)(phenyl)methanone CAS No. 17549-79-0

(2-Amino-5-methoxyphenyl)(phenyl)methanone

Cat. No. B182427
CAS RN: 17549-79-0
M. Wt: 227.26 g/mol
InChI Key: UKDOBSYQTBSUQR-UHFFFAOYSA-N
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Description

2-Amino-5-methoxyphenyl)(phenyl)methanone, also known as AMPM, is an organic compound with a variety of uses in the scientific research field. It is a versatile molecule with a wide range of applications in organic synthesis, drug development, and biochemistry.

Scientific Research Applications

  • Antiviral Activity and Pharmacokinetic Behavior : A study focused on a similar compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, analyzing its antiviral activity and pharmacokinetic behavior through molecular docking. This research highlights the potential of such compounds in antiviral applications (FathimaShahana & Yardily, 2020).

  • Synthesis and Anti-Stress Oxidative Properties : Another study described a novel synthesis method for 8-amino-1,4-benzoxazine derivatives, starting with a related compound, (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. These derivatives possess anti-stress oxidative properties, indicating their potential in oxidative stress-related therapeutic applications (Largeron & Fleury, 1998).

  • Anticancer Therapeutic Potential : A compound from the phenstatin family, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, was studied for its potent cytotoxicity against tumor cell lines and its mechanism of inducing apoptosis in cancer cells. It inhibits tubulin polymerization and arrests cancer cells in the G2/M phase, highlighting its promising anticancer therapeutic potential (Magalhães et al., 2013).

  • Antitumor Effects : In vitro and in vivo studies of the same compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated significant antitumor effects without substantial toxicity. This compound also enhanced the response to 5-fluorouracil, a common chemotherapeutic agent, suggesting its potential in combination therapies for cancer (Magalhães et al., 2011).

  • Antimitotic and Vascular Disrupting Properties : Research on 2-Hydroxy-3,4,5-trimethoxybenzophenones, a related class of compounds, showed significant antiproliferative activity against cancer cells and comparable tubulin affinity to combretastatin A-4. These compounds also exhibit vascular-disrupting properties, suggesting their utility in cancer therapy (Chang et al., 2014).

  • Antiestrogenic Activity : A derivative of the compound, synthesized through specific reactions, exhibited potent antiestrogenic activity, as demonstrated in both oral and subcutaneous administration in animal models. This suggests potential applications in conditions responsive to estrogen modulation (Jones et al., 1979).

properties

IUPAC Name

(2-amino-5-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDOBSYQTBSUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-methoxyphenyl)(phenyl)methanone

CAS RN

17549-79-0
Record name 2-benzoyl-4-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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